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Compound of Interest

Methyl[(oxolan-3-yl)methyllamine
Compound Name:

hydrochloride
CAS No.: 2007919-41-5
Cat. No.: B1531576

Get Quote

Executive Summary: The Oxolane Advantage

The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry, prized for
its ability to enhance aqueous solubility through hydrogen bond acceptance while maintaining a
lipophilic profile suitable for membrane permeability.

This guide compares the ADME performance of Mono-oxolane scaffolds (e.g., Amprenavir)
versus Bis-oxolane scaffolds (e.g., Darunavir). While the Bis-THF moiety is often cited for its
superior pharmacodynamic binding (backbone hydrogen bonding), its influence on
pharmacokinetic parameters—specifically metabolic stability and intestinal permeability—is
equally profound.

Key Comparative Metrics
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Metabolic Stability & Biotransformation

A critical liability of the oxolane ring is oxidative metabolism at the

-carbon (relative to the ether oxygen). This section details the mechanism and the comparative
stability of the scaffolds.

The Metabolic "Soft Spot"

Cytochrome P450 enzymes (primarily CYP3A4) can target the oxolane ring. The mechanism
involves hydrogen abstraction at the carbon adjacent to the oxygen, leading to a transient
hemiacetal which spontaneously ring-opens.

Comparative Insight:

e Mono-THF: The
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-carbons are sterically accessible. If the ring is not substituted, it is a high-clearance soft
spot.

e Bis-THF: The fused bicyclic nature and specific stereochemistry (e.g., 3R,3aS,6aR) create a
compact, sterically hindered motif. This steric bulk protects the ether

-carbons from the heme iron of CYP enzymes, effectively "hardening" the metabolic soft spot
compared to the mono-THF or acyclic ethers.

Visualization: Oxolane Ring Oxidation Pathway

The following diagram illustrates the oxidative liability of the oxolane moiety and the
subsequent ring-opening cascade.
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Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the oxolane moiety.

Experimental Protocols: Validating the Profile

To objectively compare oxolane-based candidates, the following self-validating experimental
workflows are required.

Protocol: Metabolic Stability & Metabolite ID

Objective: Determine Intrinsic Clearance (

) and identify if the oxolane ring is the primary site of metabolism.

Reagents:
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Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

NADPH Regenerating System.

Test Compounds (1 uM final concentration).

Positive Control: Midazolam (CYP3A4 probe) or Verapamil.
Workflow:

e Incubation: Mix HLM (0.5 mg/mL final), buffer (pH 7.4), and test compound. Pre-incubate at
37°C for 5 min.

¢ |nitiation: Add NADPH to start the reaction.
o Sampling: Aliquot at

min into ice-cold acetonitrile (quench).

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
e Metabolite ID (Critical Step):

o Perform a neutral loss scan focusing on the mass shift of +16 Da (Hydroxylation) and +14
Da (Oxidation to ketone) or +32 Da (Ring opening to acid).

o Validation: If the Bis-THF moiety is stable, the primary metabolites should be found on
peripheral groups (e.g., aniline hydroxylation in Darunavir) rather than the ring system
itself.

Protocol: Bidirectional Caco-2 Permeability

Objective: Assess if the polar oxygen atoms in the oxolane ring recruit P-glycoprotein (P-gp)

efflux, a common issue for this class.
Workflow:

e Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts.
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e Dosing:
o Apical to Basolateral (A-B): Mimics absorption.
o Basolateral to Apical (B-A): Mimics efflux.
e Inhibitor Check: Co-incubate with Zosuquidar or Verapamil (P-gp inhibitors).
 Calculation:
Interpretation:
e ER < 2: Passive diffusion dominates (Ideal).
» ER > 2: Active efflux.

o Observation: Bis-THF drugs often show high ER values (>10), necessitating the co-
administration of boosters (e.g., Ritonavir) to inhibit efflux transporters in vivo.

Visualization: ADME Screening Funnel

This diagram outlines the decision logic for advancing an oxolane lead based on in vitro data.
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Figure 2: Sequential ADME screening workflow for oxolane-containing drug candidates.

Comparative Data Summary

The following table synthesizes literature data comparing the physicochemical and ADME
properties of representative agents.
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Property

Amprenavir (Mono-
THF)

Darunavir (Bis-
THF)

Interpretation

Molecular Weight

505.6 Da

547.7 Da

Bis-THF adds slight
bulk but remains

within Lipinski rules.

LogP (Exp)

Bis-THF lowers
lipophilicity, improving

aqueous solubility.

Protein Binding

~90%

~95%

Both exhibit high
binding to Alpha-1-
acid glycoprotein
(AAG).

Caco-2 Permeability

Low (Efflux substrate)

Low (Efflux substrate)

The moiety does not
solve the efflux
problem; both require

boosting.

CYP3A4 Stability

Substrate (Oxidation)

Substrate (Oxidation)

While both are
substrates, the Bis-
THF ring itself is more
robust against
cleavage than the
Mono-THF ring.

Expert Insight: The transition to Bis-THF was driven by potency (binding affinity), but the ADME

penalty (increased complexity, efflux liability) was managed by the concurrent development of

pharmacokinetic boosters (Ritonavir/Cobicistat). This proves that an oxolane moiety with

suboptimal intrinsic ADME can still be viable if the metabolic pathway is well-characterized and

manageable.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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